

Application Notes and Protocols for 7-Aminocoumarin in Live-Cell Protein Labeling

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Compound of Interest

Compound Name: 7-Aminocoumarin

Cat. No.: B016596

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Audience: Researchers, scientists, and drug development professionals.

Introduction:

7-Aminocoumarin is a blue fluorophore that serves as a valuable tool for labeling proteins in living cells. Its key advantage lies in its pH-insensitive fluorescence, which allows for robust visualization of labeled proteins even in acidic cellular compartments like endosomes. This contrasts with its predecessor, 7-hydroxycoumarin, which loses fluorescence in acidic environments.^{[1][2][3]} This document provides detailed application notes and protocols for the use of **7-aminocoumarin** in live-cell imaging, primarily through the Probe Incorporation Mediated by Enzymes (PRIME) system.^{[1][2][4]}

The PRIME system utilizes an engineered variant of the E. coli lipoic acid ligase (LplA), specifically the W37V mutant, to covalently attach **7-aminocoumarin** to a protein of interest (POI).^{[1][2]} The POI must be genetically fused to a 13-amino acid Ligase Acceptor Peptide (LAP) for recognition by the LplA enzyme. This technique allows for site-specific labeling of proteins both on the cell surface and intracellularly.^{[1][2][5]}

Data Presentation

Table 1: Photophysical and Chemical Properties of **7-Aminocoumarin** Derivatives

Property	7-Aminocoumarin	7-Aminocoumarin-AM	7-Hydroxycoumarin
Excitation Maxima (nm)	380[1]	Not specified	386[1]
Emission Maxima (nm)	444[1]	Not specified	448[1]
pH Sensitivity	Fluorescence is stable across a wide pH range (3-10)[3]	Not applicable	Fluorescence is pH-dependent (pKa = 7.5) and quenched in acidic environments[1][2]
Cell Permeability	Low	High[1][2]	Low
Labeling Location	Cell surface	Intracellular	Cell surface

Table 2: Comparison of Labeling Efficiency

Probe (at 500 μ M)	% LAP Conversion (after 55 min)
7-Aminocoumarin	78%[1]
7-Hydroxycoumarin	46%[1]

Experimental Protocols

Protocol 1: Labeling of Cell Surface Proteins

This protocol describes the labeling of a LAP-tagged protein expressed on the surface of mammalian cells.

Materials:

- HEK293T cells (or other suitable mammalian cell line)
- Expression plasmid for the LAP-tagged protein of interest (e.g., LAP-neurexin-1 β)

- Expression plasmid for a transfection marker (e.g., H2B-YFP)
- Transfection reagent (e.g., Lipofectamine 2000)
- Complete growth medium (e.g., DMEM with 10% FBS)
- Serum-free DMEM
- Purified W37V LpIA enzyme
- **7-Aminocoumarin** probe
- Imaging medium (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)

Methodology:

- Cell Seeding and Transfection:
 - Seed HEK293T cells on glass-bottom dishes suitable for microscopy.
 - Transfect the cells with the expression plasmids for the LAP-tagged protein and a transfection marker using a suitable transfection reagent according to the manufacturer's instructions.
 - Incubate the cells for 18-24 hours post-transfection to allow for protein expression.
- Labeling Reaction:
 - Prepare the labeling solution by adding purified W37V LpIA and **7-aminocoumarin** to the cell growth medium.
 - Aspirate the existing medium from the cells and replace it with the labeling solution.
 - Incubate the cells for 20-30 minutes at 37°C.
- Washing and Imaging:
 - Remove the labeling solution and wash the cells 2-3 times with fresh growth medium to remove excess probe and enzyme.^[2]

- Replace the growth medium with imaging medium.
- Image the cells using a fluorescence microscope equipped with appropriate filters for **7-aminocoumarin** (e.g., 405 nm excitation, 445/40 emission) and the transfection marker (e.g., YFP).[3]

Protocol 2: Labeling of Intracellular Proteins

This protocol outlines the procedure for labeling a LAP-tagged protein located inside the cell. This method utilizes the acetoxymethyl (AM) ester of **7-aminocoumarin** for cell penetration.[1]
[2]

Materials:

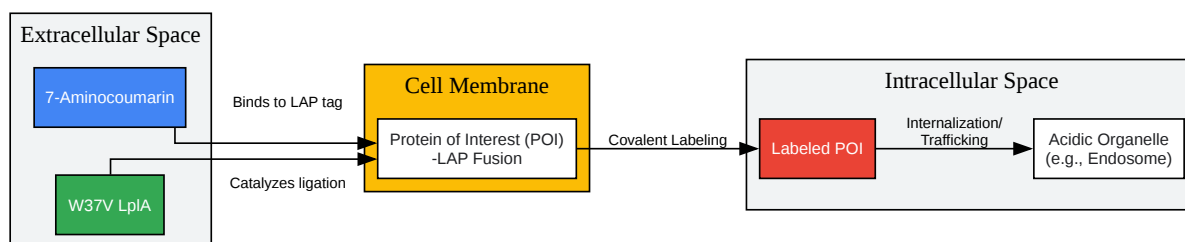
- HEK293T or HeLa cells
- Expression plasmid for the LAP-tagged intracellular protein of interest (e.g., LAP- β -actin)
- Expression plasmid for W37V LpIA
- Transfection reagent
- Complete growth medium
- Serum-free DMEM
- **7-Aminocoumarin**-AM probe
- Imaging medium

Methodology:

- Cell Seeding and Transfection:
 - Seed cells on glass-bottom dishes.
 - Co-transfect the cells with the expression plasmids for the intracellular LAP-tagged protein and W37V LpIA.[2]

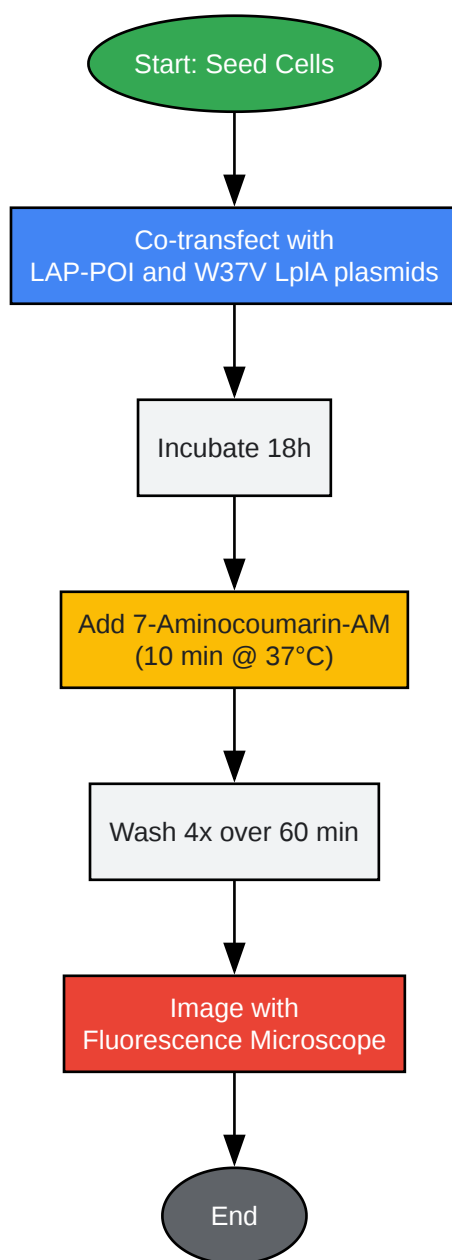
- Incubate for 18 hours post-transfection.[\[2\]](#)
- Labeling Reaction:
 - Treat the cells with 20 μ M **7-aminocoumarin-AM** in serum-free DMEM for 10 minutes at 37°C.[\[2\]](#)
- Washing and Imaging:
 - Remove the labeling solution and wash the cells with complete growth medium four times over a period of 60 minutes (4 x 15 min washes) to allow for the removal of excess unconjugated probe from the cytosol.[\[2\]](#)
 - Replace the final wash with imaging medium.
 - Image the cells using a fluorescence microscope with the appropriate filter sets.

Visualizations



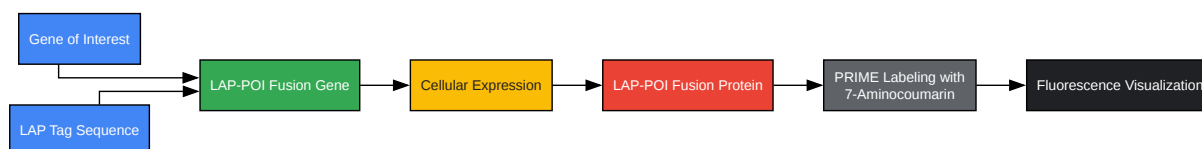
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Caption: Signaling pathway for cell surface protein labeling and internalization.



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Caption: Experimental workflow for intracellular protein labeling.



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Caption: Logical relationship from gene to protein visualization.

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